Tripolin B

Description

Structure

3D Structure

Properties

IUPAC Name |

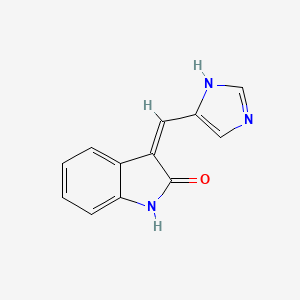

(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGZPWAAPPXRB-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tripolin B: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripolin B is a small molecule initially identified as an in vitro inhibitor of Aurora kinases, crucial regulators of mitosis. While it demonstrates clear ATP-competitive inhibition of Aurora A and to a lesser extent, Aurora B, in biochemical assays, its activity in a cellular context presents a conflicting and intriguing profile. In cultured cells, this compound does not inhibit Aurora A and, under certain conditions, leads to its hyperphosphorylation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its in vitro inhibitory effects, the paradoxical in vivo observations, and the potential implications for its use as a research tool.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the reported in vitro inhibitory concentrations of this compound against Aurora kinases.

| Kinase | IC50 (µM) | Inhibition Type | Notes |

| Aurora A | 2.5[1] | ATP-competitive[2] | Inhibition observed in cell-free kinase assays. |

| Aurora B | 6[1] | Not specified | Weaker inhibition compared to Aurora A. |

Core Mechanism of Action: A Tale of Two Systems

The mechanism of action of this compound is best understood by separately considering its effects in biochemical assays versus cellular environments.

In Vitro Inhibition of Aurora Kinases

In a cell-free environment, this compound acts as a direct inhibitor of Aurora A kinase.[3][4] The inhibition is ATP-competitive, suggesting that this compound binds to the ATP-binding pocket of the Aurora A catalytic domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[2] This inhibitory activity is also observed for Aurora B, although to a lesser extent.[1]

In Vivo Cellular Effects: The Paradox of Hyperphosphorylation

Contrary to the in vitro data, studies in cultured human cells, such as HeLa, have shown that this compound does not act as an inhibitor of Aurora A.[3][4] In fact, prolonged treatment (24 hours) with this compound has been observed to cause a significant increase in the phosphorylation of Aurora A at Threonine 288 (pT288), a marker of its activation.[5] The total amount of Aurora A protein on the mitotic spindle remains largely unchanged.[5]

The precise reason for this discrepancy between in vitro and in vivo activity remains to be fully elucidated. Several hypotheses can be considered:

-

Cell Permeability and Efflux: this compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, preventing it from reaching a high enough intracellular concentration to inhibit Aurora A.

-

Metabolism: The compound might be rapidly metabolized within the cell into an inactive form.

-

Off-Target Effects: this compound could have other cellular targets that, when modulated, lead to an indirect activation or hyperphosphorylation of Aurora A. This could involve the inhibition of a protein phosphatase that normally dephosphorylates Aurora A, or the activation of an upstream kinase.

Signaling Pathways and Experimental Workflows

In Vitro ATP-Competitive Inhibition of Aurora A

The following diagram illustrates the established in vitro mechanism of this compound as an ATP-competitive inhibitor of Aurora A.

Caption: In Vitro ATP-Competitive Inhibition of Aurora A by this compound.

Experimental Workflow: Assessing Aurora A Phosphorylation

This diagram outlines a typical experimental workflow to investigate the effect of this compound on the phosphorylation of Aurora A in cultured cells.

Caption: Immunofluorescence Workflow for pAurora A Detection.

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of this compound against Aurora kinases in a cell-free system.

Materials:

-

Recombinant active Aurora A or Aurora B kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)

-

ATP

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection method)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant Aurora kinase to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be near the Km for the kinase to accurately determine IC50 values for ATP-competitive inhibitors.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies ADP production.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for Phosphorylated Aurora A

This protocol describes the staining of cultured cells to visualize the levels and localization of total and phosphorylated Aurora A following treatment with this compound.

Materials:

-

HeLa cells cultured on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-Aurora A, Mouse anti-phospho-Aurora A (Thr288)

-

Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 488), Anti-mouse IgG (e.g., Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed HeLa cells on coverslips and allow them to adhere and grow.

-

Treat the cells with the desired concentration of this compound or DMSO for the specified duration.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a confocal microscope and quantify the fluorescence intensity of total and phosphorylated Aurora A.

Conclusion

This compound presents a fascinating case of a molecule with divergent activities in different experimental systems. While its in vitro profile as an ATP-competitive inhibitor of Aurora A is well-defined, its paradoxical effect of inducing Aurora A hyperphosphorylation in cells highlights the complexities of translating biochemical findings to a cellular context. Further research is required to elucidate the mechanisms behind this discrepancy, including investigations into its cellular uptake, metabolism, and potential off-target effects. Understanding these aspects will be crucial for the appropriate application of this compound as a chemical probe in cell biology research.

References

- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

Tripolin B and its Binding Affinity for Aurora Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Tripolin B for Aurora kinases. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are interested in the mechanism of action of small molecule inhibitors targeting Aurora kinases.

Introduction to this compound and Aurora Kinases

The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[1][2] The family consists of three members in humans: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[2] Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3]

This compound is a small molecule that has been identified as an inhibitor of Aurora kinases.[4] Understanding the binding affinity and mechanism of inhibition of compounds like this compound is critical for the development of novel and effective cancer therapeutics. This guide will delve into the specifics of this compound's interaction with Aurora A and Aurora B.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of this compound for Aurora A and Aurora B kinases. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To date, specific dissociation constants (Kd) or inhibition constants (Ki) for this compound have not been extensively reported in publicly available literature.

| Inhibitor | Target Kinase | IC50 (µM) | Mode of Inhibition | Reference |

| This compound | Aurora A | 2.5 | ATP-competitive | [4] |

| This compound | Aurora B | 6 | Not explicitly stated, but likely ATP-competitive | [4] |

Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.

It has been observed that the IC50 value of this compound for Aurora A inhibition increases with higher concentrations of ATP, which is consistent with an ATP-competitive mode of inhibition.[5][6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity of kinase inhibitors like this compound.

In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[7][8]

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Substrate (e.g., Myelin Basic Protein (MBP) for Aurora B, Kemptide for Aurora A)[9][10]

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in Kinase Assay Buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Set up Kinase Reaction: To each well of the plate, add the kinase, the substrate, and the test inhibitor (this compound) or DMSO for control wells.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final reaction volume is typically 5-25 µL.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

-

Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).[11][12]

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

SYPRO Orange dye (or similar fluorescent dye)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

Prepare Protein-Dye Mixture: Dilute the purified kinase to the final desired concentration (e.g., 2 µM) in DSF buffer. Add the SYPRO Orange dye to the protein solution at a final dilution of, for example, 1:1000.

-

Aliquot Mixture: Dispense the protein-dye mixture into the wells of a 384-well PCR plate.

-

Add Inhibitor: Add this compound or DMSO (for control) to the wells. The final concentration of the inhibitor is typically around 10 µM.

-

Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

-

Thermal Unfolding: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) upon inhibitor binding is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates stabilization and binding.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for measuring molecular interactions, including inhibitor binding to kinases, in a homogeneous format.

Principle: This assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., a lanthanide chelate) to an acceptor fluorophore when they are in close proximity. In a kinase binding assay, a fluorescently labeled tracer that binds to the kinase's active site is used. When the tracer is bound, it is close to a labeled antibody that recognizes the kinase, allowing for FRET to occur. An unlabeled inhibitor, such as this compound, will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[13][14][15]

Materials:

-

Purified recombinant Aurora A or Aurora B kinase (often GST-tagged)

-

Terbium- or Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled tracer that binds to the kinase active site

-

This compound (or other test inhibitor)

-

Assay buffer

-

Low-volume 384-well plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare Reagents: Prepare solutions of the kinase, labeled antibody, tracer, and serial dilutions of this compound in the assay buffer.

-

Set up Assay: Add the kinase, labeled antibody, and this compound (or DMSO control) to the wells of the plate.

-

Add Tracer: Add the fluorescent tracer to all wells to initiate the binding competition.

-

Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure TR-FRET: Read the plate on a TR-FRET reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor after a time delay.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the Aurora kinase signaling pathways and a general workflow for inhibitor characterization.

References

- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.co.uk [promega.co.uk]

- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]

- 13. blossombio.com [blossombio.com]

- 14. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Tripolin B: A Technical Overview of its Discovery and In Vitro Characterization

Abstract

This technical guide provides a comprehensive overview of the synthetic compound Tripolin B. It details the discovery of this compound as an in vitro inhibitor of Aurora A kinase, its chemical properties, and a plausible synthetic route. This document consolidates available quantitative data on its kinase inhibition profile and provides detailed experimental protocols for its synthesis and the key assays used in its initial characterization. This guide is intended for researchers, scientists, and drug development professionals interested in small molecule kinase inhibitors.

Introduction

This compound, with the chemical formula C₁₂H₉N₃O, is a synthetic small molecule identified as an in vitro modulator of Aurora A and Aurora B kinases. It was discovered during a screening of a library of 105 potential small-molecule inhibitors for activity against human Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in various cancers. While its counterpart, Tripolin A, demonstrated inhibitory activity in both in vitro and cellular assays, this compound's activity was confined to in vitro settings and was not pursued in further cellular studies within the initial discovery research. This document serves to collate the technical details of its discovery and foundational biochemical characterization.

Discovery and Origin

Origin

This compound is a synthetic compound. It was identified from a library of 105 ATP-analogues. Its chemical name is (3E)-1,3-Dihydro-3-(1H-imidazol-5-ylmethylene)-2H-indol-2-one . The name "Tripolin" likely derives from the research group's location or another contextual factor, as there is no evidence of its isolation from a natural source.

Initial Discovery

This compound was identified in a 2013 study by Kesisova et al. published in PLOS ONE. The study aimed to discover novel small-molecule inhibitors of Aurora A kinase. From the library of 105 compounds, this compound (initially referred to as OXVW25) and Tripolin A were selected for further investigation after showing greater than 70% inhibition of Aurora A in initial in vitro kinase assays.

The discovery workflow involved an initial screen to identify potent inhibitors, followed by secondary assays to determine their mechanism of action and selectivity.

Chemical and Physical Properties

This compound is a yellow solid with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.2 g/mol |

| CAS Number | 372164-71-1 |

| Appearance | Yellow Solid |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) |

| Purity | ≥98% (by NMR) |

| Storage | Store at -20°C, protected from light. |

Quantitative Data: Kinase Inhibition Profile

This compound was characterized as an ATP-competitive inhibitor of Aurora A kinase in vitro. Its IC₅₀ value increased with higher concentrations of ATP. The inhibitory activity of this compound against a panel of selected kinases was determined and is summarized below.

| Kinase | IC₅₀ (µM) |

| Aurora A | 2.5 |

| Aurora B | 6.0 |

| KDR | 6.5 |

| IGF1R | 13.2 |

| FGFR | 38.0 |

| EGFR | 71.7 |

Experimental Protocols

Plausible Synthesis of this compound

A likely synthetic route for this compound is the Knoevenagel condensation of isatin (B1672199) (1H-indole-2,3-dione) with 1H-imidazole-5-carbaldehyde. This reaction typically involves a base catalyst and results in the formation of the characteristic exocyclic double bond.

Protocol:

-

Reactant Preparation: To a solution of isatin (1 equivalent) in a suitable solvent such as ethanol, add 1H-imidazole-5-carbaldehyde (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, along with a co-catalyst like acetic acid.

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Aurora A Kinase Assay (ADP-Glo™ Based)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

This compound (or other test inhibitors) dissolved in DMSO

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Protocol:

-

Prepare Reagents: Dilute the Aurora A enzyme, substrate, and ATP in Kinase Buffer to desired working concentrations. Prepare serial dilutions of this compound.

-

Reaction Setup: In a 384-well plate, add:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of Aurora A enzyme solution.

-

2 µL of a mixture of substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

Materials:

-

Purified Aurora A kinase

-

This compound dissolved in DMSO

-

DSF Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

Fluorescent dye (e.g., SYPRO Orange)

-

qPCR instrument with thermal ramping capability

Protocol:

-

Reaction Mixture: Prepare a master mix containing the Aurora A protein and the fluorescent dye in DSF buffer.

-

Plate Setup: Dispense the master mix into the wells of a 96-well PCR plate. Add this compound or DMSO (control) to the respective wells.

-

Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.

-

Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.

-

Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Plot the negative first derivative of the fluorescence curve versus temperature to determine the Tm. The shift in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.

Mechanism of Action and Signaling Pathways

The in vitro data suggest that this compound acts as an ATP-competitive inhibitor of Aurora A kinase. The IC₅₀ value for Aurora A inhibition by this compound was found to increase with increasing concentrations of ATP, which is characteristic of this mechanism.

Due to its lack of activity in human cell-based assays in the original study, there is no available data on the effects of this compound on cellular signaling pathways. The compound was not pursued for further biological characterization, and therefore, its cellular targets and downstream effects remain unknown.

Conclusion

This compound is a synthetic indolin-2-one derivative identified as an in vitro inhibitor of Aurora A and, to a lesser extent, Aurora B kinases. Its discovery stemmed from a screen of a small-molecule library. While its ATP-competitive mechanism of inhibition against Aurora A has been established biochemically, it did not exhibit activity in the cellular context of the initial study. This technical guide provides the foundational data on its discovery, chemical properties, and the experimental methods used for its characterization, serving as a resource for researchers in the field of kinase inhibitors.

Unveiling the Molecular Interactions of Tripolin B: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of Tripolin B and its interactions with target proteins. Initial investigations into a library of potential small-molecule inhibitors identified both Tripolin A and this compound as compounds that inhibited Aurora A kinase activity in vitro. However, subsequent research in human cell lines revealed that only Tripolin A demonstrated activity as an Aurora A inhibitor, while this compound's effects in a cellular context remain uncharacterized.[1]

Due to the limited specific data available for this compound, this guide will focus on the well-documented findings for its analog, Tripolin A, to provide a relevant framework for understanding this class of compounds. The insights into Tripolin A's mechanism and interactions serve as a critical reference point for any future investigation into this compound.

Quantitative Analysis of Target Protein Inhibition

The primary target identified for this compound class is Aurora A kinase, a key regulator of mitosis. Tripolin A has been shown to be a non-ATP competitive inhibitor of this kinase.[1] The inhibitory concentration (IC50) values for Tripolin A against Aurora A and the related Aurora B kinase are summarized below.

Table 1: In Vitro Inhibitory Activity of Tripolin A

| Compound | Target Protein | IC50 Value |

| Tripolin A | Aurora A | 1.5 µM[2] |

| Tripolin A | Aurora B | 7 µM[2] |

Core Signaling Pathway and Mechanism of Action

Tripolin A exerts its effects by inhibiting Aurora A kinase, which plays a crucial role in mitotic progression. A key substrate of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein (MAP). The phosphorylation of HURP by Aurora A is essential for its correct localization and its function in stabilizing microtubules of the mitotic spindle.[1]

By inhibiting Aurora A, Tripolin A prevents the proper phosphorylation of HURP. This, in turn, disrupts the normal gradient distribution of HURP on spindle microtubules, although it does not prevent HURP from binding to the microtubules.[1] The consequence of this disruption is a cascade of mitotic defects, including compromised centrosome integrity, improper spindle formation, and altered microtubule dynamics.[1]

Caption: Tripolin A's inhibitory effect on the Aurora A-HURP signaling axis.

Experimental Methodologies

The following outlines the general protocol for an in vitro kinase assay used to determine the inhibitory potential of compounds like Tripolin A and B.

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To measure the dose-dependent inhibition of a specific kinase (e.g., Aurora A) by a test compound.

-

Materials:

-

Purified recombinant human Aurora A kinase

-

A suitable substrate (e.g., Myelin Basic Protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compounds (Tripolin A/B) dissolved in DMSO

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

A reaction mix is prepared containing the kinase, its substrate, and the kinase buffer.

-

The test compound is added to the reaction mix at various concentrations. A control with DMSO alone is also prepared.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

The reaction is terminated by spotting the mixture onto phosphocellulose paper.

-

The paper is washed to remove any unincorporated [γ-³²P]ATP.

-

The amount of radioactive phosphate (B84403) transferred to the substrate is quantified using a scintillation counter.

-

The percentage of kinase activity is calculated for each compound concentration relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the compound concentration.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Summary and Future Directions

For researchers and drug development professionals, Tripolin A serves as a valuable chemical probe for studying Aurora A kinase signaling. The lack of data on this compound presents an open area for investigation. Future studies are needed to determine if this compound has a different primary target, exhibits distinct biological activities, or if its lack of cellular efficacy is due to factors such as cell permeability or metabolic instability.

References

Tripolin B: A Focused In Vitro Inhibitor of Aurora Kinases

For Researchers, Scientists, and Drug Development Professionals

Tripolin B has been identified as a small molecule inhibitor of Aurora kinases, enzymes that play a critical role in the regulation of cell division. This technical guide provides a concise overview of the currently available data on the biological activity of this compound, with a focus on its in vitro inhibitory profile. It is important to note that while its counterpart, Tripolin A, has demonstrated activity in cellular models, the biological effects of this compound appear to be confined to in vitro kinase assays based on published literature.[1][2]

Core Biological Activity: In Vitro Aurora Kinase Inhibition

This compound has been characterized as an inhibitor of both Aurora A and Aurora B kinases in a cell-free setting.[3] The inhibitory activity of this compound is concentration-dependent, and it has been shown to compete with ATP for binding to the kinase domain.[4][5]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against Aurora A and Aurora B kinases.

| Target Kinase | IC50 (µM) | Assay Condition |

| Aurora A | 2.5 | In vitro kinase assay |

| Aurora B | 6 | In vitro kinase assay |

Data sourced from MedchemExpress and a 2013 PLoS One publication.[3][4][5][6][7]

Mechanism of Action

Studies have indicated that this compound functions as an ATP-competitive inhibitor of Aurora A kinase.[4][5] This mode of action involves the binding of this compound to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

The ATP-competitive nature of this compound's inhibition of Aurora A was demonstrated by the increasing IC50 values observed with rising ATP concentrations in the in vitro kinase assay.[4][5]

Cellular Activity: A Critical Distinction

A key finding in the characterization of the tripolin series of compounds is the divergence in their activity in a cellular context. While both Tripolin A and this compound exhibit inhibitory effects against Aurora A kinase in vitro, only Tripolin A has been shown to act as an Aurora A inhibitor in human cells.[1][2] In experiments using HeLa cells, treatment with this compound did not result in the inhibition of Aurora A, and in fact, led to an unexpected increase in the levels of phosphorylated Aurora A after 24 hours of treatment.[8] Consequently, further investigation into the cellular effects of this compound was not pursued in the initial reporting study.[4]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against Aurora kinases was determined using a standard in vitro kinase assay. The following is a generalized protocol based on common methodologies for such assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase buffer (composition may vary, but typically contains a buffering agent like Tris-HCl, MgCl2, and DTT)

-

ATP (at a concentration near the Km for the specific kinase)

-

A suitable substrate for the kinase (e.g., a peptide or protein that is a known substrate of Aurora kinases)

-

This compound at various concentrations

-

Detection reagent (e.g., a phosphospecific antibody or a reagent for detecting ATP consumption)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the recombinant kinase, its substrate, and the various concentrations of this compound to individual wells. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent to each well and incubate as required by the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Calculate the percentage of kinase activity for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Signaling Pathways and Workflows

In Vitro Kinase Inhibition Workflow

The following diagram illustrates the general workflow for assessing the in vitro kinase inhibitory activity of a compound like this compound.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Tripolins inhibit Aurora kinase activity in vitro. - figshare - Figshare [figshare.com]

- 7. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. IC50 - Wikipedia [en.wikipedia.org]

Tripolin B and its Putative Role in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin B has been identified as a small molecule inhibitor of Aurora A kinase in vitro. As a critical regulator of mitotic progression, Aurora A represents a key target in oncology drug development. This technical guide provides a comprehensive overview of this compound, including its known biochemical properties and the broader context of Aurora A kinase function in cell cycle regulation. Due to the limited published data specifically on this compound's cellular effects, this document also outlines detailed experimental protocols and the expected outcomes of Aurora A inhibition, offering a framework for future investigation of this compound and similar compounds.

Introduction to this compound

This compound is a small molecule that, alongside its analog Tripolin A, was identified as an inhibitor of Aurora A kinase activity in in vitro assays.[1][2] While Tripolin A has been characterized as a non-ATP competitive inhibitor with specific cellular effects, the characterization of this compound has been more complex and less conclusive.

Chemical Properties

Structure of this compound

Caption: Chemical structure of this compound.

The Target: Aurora A Kinase in Cell Cycle Regulation

Aurora A is a key serine/threonine kinase that plays a pivotal role in the G2 and M phases of the cell cycle.[6][7] Its functions are critical for the proper execution of mitosis, and its dysregulation is frequently observed in various cancers.[8][9]

Key Functions of Aurora A in Mitosis

-

Centrosome Maturation and Separation: In late G2 and early mitosis, Aurora A is localized to the centrosomes, where it is essential for their maturation and separation to form the poles of the mitotic spindle.[6][8][10]

-

Spindle Assembly: Aurora A is crucial for the assembly of a bipolar mitotic spindle.[6][8][10] It recruits and phosphorylates numerous proteins involved in microtubule dynamics and organization.[6]

-

Mitotic Entry: Aurora A contributes to the G2/M transition by phosphorylating and activating key cell cycle regulators like PLK1 and CDC25B.[8][10]

-

Chromosome Alignment: Proper chromosome alignment at the metaphase plate is dependent on functional Aurora A.[8][11]

-

Cytokinesis: Aurora A also has roles in the later stages of mitosis, including cytokinesis.[8][10]

Aurora A Signaling Pathway

The activation and function of Aurora A are tightly regulated through a complex network of interactions and post-translational modifications.

Caption: Simplified Aurora A signaling pathway in the cell cycle.

Quantitative Data and In Vitro Activity of this compound

The primary quantitative data available for this compound pertains to its in vitro inhibition of Aurora A kinase.

| Compound | Target | IC₅₀ (µM) vs. ATP concentration | Mode of Inhibition | Reference |

| This compound | Aurora A | Increases with increasing ATP | ATP-competitive (in vitro) | [1][2] |

| Tripolin A | Aurora A | Unchanged with increasing ATP | Non-ATP-competitive | [1][2] |

Cellular Effects and Contradictory Findings

While this compound is an effective inhibitor of Aurora A in a cell-free system, its effects within cells are less clear. A key study reported that while short-term (5 hours) treatment with 20 µM this compound did not significantly affect the levels of phosphorylated Aurora A (p-Thr288) in mitotic HeLa cells, longer treatment (24 hours) unexpectedly led to a significant increase in p-Aurora A levels.[12] This is in contrast to the expected outcome of an Aurora A inhibitor, which would be a decrease in autophosphorylation. This paradoxical result led to this compound not being pursued further in that particular line of research.[1]

Possible explanations for this discrepancy include:

-

Off-target effects: this compound may inhibit other cellular components, such as phosphatases that dephosphorylate Aurora A, leading to a net increase in its phosphorylated form.

-

Complex feedback loops: Inhibition of Aurora A by this compound might trigger a compensatory feedback mechanism that upregulates Aurora A expression or phosphorylation.

-

Cellular metabolism or efflux: this compound may be metabolized into a different compound with altered activity or actively pumped out of the cells, leading to complex dose- and time-dependent effects.

Detailed Experimental Protocols

To thoroughly investigate the role of this compound in cell cycle regulation, a series of well-established experimental protocols should be employed.

In Vitro Aurora A Kinase Assay

This assay is crucial to confirm the direct inhibitory effect of this compound on Aurora A kinase activity.

Objective: To determine the IC₅₀ of this compound against Aurora A.

Materials:

-

Recombinant active Aurora A kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP (various concentrations for competition studies)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

³²P-γ-ATP or an ADP-Glo™ Kinase Assay system (Promega)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Scintillation counter or luminometer

Procedure (based on ADP-Glo™ Assay):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of this compound dilution or DMSO (vehicle control).

-

Add 2 µl of Aurora A enzyme solution.

-

Add 2 µl of a mix containing the substrate and ATP.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for an in vitro Aurora A kinase assay.

Cell Cycle Analysis by Flow Cytometry

This method is essential for quantifying the effects of this compound on cell cycle progression.

Objective: To determine the percentage of cells in G1, S, and G2/M phases after treatment with this compound.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Mitotic Markers

This technique is used to assess the protein-level changes in key cell cycle regulators following this compound treatment.

Objective: To measure the levels of total and phosphorylated Aurora A, as well as other mitotic markers.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Histone H3, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Quantify band intensities using image analysis software.

Expected Outcomes of Aurora A Inhibition

Based on studies with other Aurora A inhibitors, effective inhibition of Aurora A by this compound in cancer cells would be expected to lead to:

-

G2/M Arrest: Cells would accumulate in the G2 and M phases of the cell cycle due to defects in mitotic entry and progression.[13][14]

-

Mitotic Defects: This would include centrosome separation failure, leading to monopolar or multipolar spindles, and chromosome misalignment.[1][13]

-

Apoptosis: Prolonged mitotic arrest or abnormal mitotic exit often leads to programmed cell death.

-

Changes in Mitotic Markers: A decrease in phosphorylated Aurora A (Thr288) and potentially an accumulation of Cyclin B1 would be observed. Phosphorylation of Histone H3 at Serine 10, a marker for mitosis, would likely be present in the arrested cells.

Conclusion and Future Directions

This compound presents an interesting case as a potent in vitro inhibitor of Aurora A kinase with paradoxical effects in cellular assays. The currently available data is insufficient to definitively conclude its role in cell cycle regulation. The contradictory findings highlight the importance of comprehensive cellular characterization of small molecule inhibitors.

Future research on this compound should focus on:

-

Dose-response and time-course studies: A thorough analysis of a wide range of concentrations and time points is needed to understand the dynamic cellular response.

-

Off-target profiling: Kinase profiling and other unbiased screening methods could identify other potential targets of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and testing of this compound analogs could help to separate the on-target Aurora A inhibitory activity from potential off-target effects.

-

Investigation of feedback mechanisms: Exploring the cellular signaling pathways that are activated in response to this compound treatment could explain the observed increase in Aurora A phosphorylation.

By employing the detailed experimental protocols outlined in this guide, a clearer picture of this compound's mechanism of action and its true potential as a modulator of the cell cycle can be established. This will be crucial for determining its utility for researchers and its potential for future drug development.

References

- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. This compound [cogershop.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 7. promega.com [promega.com]

- 8. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Aurora A’s Functions During Mitotic Exit: The Guess Who Game - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 14. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Tripolin B (CAS: 372164-71-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin B, identified by CAS number 372164-71-1, is a small molecule initially characterized as an in vitro inhibitor of Aurora kinases A and B. Its chemical structure, (3Z)-3-(1H-Imidazol-5-ylmethylidene)-1H-indol-2-one, lends it the potential for ATP-competitive inhibition of these key mitotic regulators. While demonstrating activity in biochemical assays, its efficacy in cellular contexts remains enigmatic, with studies indicating a lack of corresponding inhibition within cell-based models. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, in vitro kinase inhibition data, and the critical discrepancy observed in cellular assays. Furthermore, this document outlines detailed, generalized experimental protocols for the evaluation of Aurora kinase inhibitors, which can serve as a foundational methodology for researchers investigating this compound or similar compounds. The guide aims to equip researchers with the necessary information to critically evaluate this compound's potential as a research tool and to design rigorous experiments to further elucidate its biological activities.

Core Properties of this compound

This compound is a yellow solid with a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol .[1][2] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 5 mg/mL or 10 mM.[1][2] For long-term storage, it is recommended to keep the solid compound at -20°C, where it is stable for at least two years.[1] Solutions in DMSO should also be stored at -20°C and protected from light.[1]

| Property | Value | Reference |

| CAS Number | 372164-71-1 | [1] |

| Synonym | (3Z)-3-(1H-Imidazol-5-ylmethylidene)-1H-indol-2-one | [2] |

| Molecular Formula | C12H9N3O | [1][2] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [1] |

| Storage | Solid: -20°C for ≥ 2 years; Solution: -20°C in the dark | [1] |

In Vitro Kinase Inhibition Profile

This compound has been identified as an ATP-competitive inhibitor of Aurora kinases A and B in biochemical assays. The half-maximal inhibitory concentrations (IC50) have been determined against a panel of kinases, providing insight into its potency and selectivity in a cell-free system.

| Kinase Target | IC50 (µM) | Inhibition Mode | Reference |

| Aurora A | 2.5 | ATP-competitive | [1] |

| Aurora B | 6.0 | Not specified | [1] |

| EGFR | 71.7 | Not specified | |

| FGFR | 38.0 | Not specified | |

| KDR (VEGFR2) | 6.5 | Not specified | |

| IGF1R | 13.2 | Not specified |

Cellular Activity and Mechanism of Action

A critical aspect of this compound's profile is the observed discrepancy between its in vitro activity and its effects in cell-based assays. While it inhibits purified Aurora A kinase, a key study by Kesisova et al. (2013) reported that this compound did not inhibit Aurora kinase activity in HeLa cells. In fact, prolonged treatment (24 hours) with this compound was found to unexpectedly increase the levels of phosphorylated Aurora A (pT288). This lack of in-cell efficacy suggests that this compound may have poor cell permeability, be rapidly metabolized or effluxed, or engage in off-target effects that counteract its intended activity. Therefore, while this compound demonstrates biochemical potential, its utility as a cellular probe for Aurora kinase inhibition is questionable without further investigation.

The Aurora Kinase Signaling Pathway

Aurora kinases are central regulators of mitosis. Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases is expected to lead to distinct mitotic defects.

Experimental Protocols

Given the lack of specific published protocols for the cellular application of this compound, the following sections outline generalized methodologies for the assessment of Aurora kinase inhibitors. These can be adapted for the investigation of this compound's potential cellular effects.

In Vitro Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against a purified kinase.

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

-

ATP (stock solution, e.g., 10 mM)

-

Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive assays).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated ADP signal.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Tripolin B: An In-Depth In Vitro Kinase Inhibition Profile for Drug Discovery Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro kinase inhibition profile of Tripolin B, a small molecule inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this compound. This guide details its inhibitory activity against a panel of kinases, provides established experimental protocols for assessing its activity, and visualizes its impact on relevant signaling pathways.

Executive Summary

This compound has been identified as a potent inhibitor of Aurora kinases A and B, with additional activity against several receptor tyrosine kinases. This document consolidates the available quantitative data on its kinase inhibition, outlines detailed methodologies for reproducing and expanding upon these findings, and presents the affected signaling pathways in a clear, visual format to facilitate further research and development efforts.

In Vitro Kinase Inhibition Profile of this compound

This compound has been evaluated against a panel of kinases, revealing a primary affinity for Aurora kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.

| Kinase Target | IC50 (µM) |

| Aurora A | 2.5[1][2] |

| Aurora B | 6.0[1][2] |

| KDR (VEGFR2) | 6.5[1][2] |

| IGF1R | 13.2[1][2] |

| FGFR | 38.0[1][2] |

| EGFR | 71.7[1][2] |

Table 1: In Vitro Kinase Inhibition Data for this compound. This table summarizes the IC50 values of this compound against a panel of selected kinases.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's kinase inhibition profile, detailed experimental protocols for two common assay formats, the Z'-LYTE™ Kinase Assay and Differential Scanning Fluorimetry (DSF), are provided below.

Z'-LYTE™ Kinase Assay for IC50 Determination

The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method ideal for determining the potency of kinase inhibitors.[3][4]

Materials:

-

Purified recombinant kinase (e.g., Aurora A, Aurora B)

-

Z'-LYTE™ Kinase Assay Kit with appropriate Ser/Thr or Tyr peptide substrate[5]

-

This compound stock solution (in DMSO)

-

ATP solution

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Development reagent

-

Stop reagent

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations in the assay.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound solution or DMSO (for control wells) to the assay plate.

-

Add 5 µL of the 2x kinase/peptide substrate mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Development Reaction:

-

Add 5 µL of the development reagent to each well.

-

Incubate at room temperature for 1 hour.

-

-

Stopping the Reaction and Measurement:

-

Add 5 µL of the stop reagent to each well.

-

Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis: Calculate the emission ratio (445 nm / 520 nm) and then the percent inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Tripolin B: A Technical Assessment of its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripolin B, a small molecule inhibitor of Aurora kinases, has been investigated for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative inhibitory data, and the standard experimental protocols relevant to its evaluation. While initial in vitro studies demonstrated inhibitory activity against Aurora kinases A and B, a critical finding from the available literature is the lack of demonstrated efficacy in cellular and in vivo models. This guide will present the available data, detail relevant experimental methodologies, and provide a concluding perspective on the future prospects of this compound in oncology drug development.

Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for anti-cancer drug development.

In Vitro Kinase Inhibition

This compound has been shown to inhibit the enzymatic activity of Aurora A and Aurora B kinases in cell-free assays. The half-maximal inhibitory concentrations (IC50) from these in vitro studies are summarized in the table below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target Kinase | IC50 (µM) |

| Aurora A | 2.5 |

| Aurora B | 6 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Cellular Activity

A significant finding in the evaluation of this compound is the discrepancy between its in vitro activity and its effects in cellular systems. Studies have reported that this compound does not effectively inhibit Aurora kinase activity within cancer cells.[2] This lack of cellular efficacy is a major impediment to its development as a therapeutic agent and is a likely reason for the limited availability of further preclinical data.

Signaling Pathway

The targeted signaling pathway for this compound is the Aurora kinase pathway, which is central to the regulation of cell division. Inhibition of Aurora kinases is expected to lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

While specific experimental data for this compound in cellular and in vivo contexts is limited, this section outlines the standard methodologies that would be employed to evaluate the anti-cancer potential of a compound with this mechanism of action.

Cell Viability / Cytotoxicity Assay

This assay determines the concentration of the compound that inhibits cancer cell growth.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (typically from low nM to high µM concentrations) is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue or CellTiter-Glo.

-

Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Cancer cells are treated with this compound at concentrations around its expected IC50 (if determined) for various time points. Cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging.

-

Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a suitable route of administration (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

-

Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is assessed by comparing the tumor growth between the control and treatment groups.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against Aurora kinases A and B in in vitro assays. However, the current body of scientific literature indicates a significant lack of corresponding activity in cellular models. This suggests that this compound may have poor cell permeability, be subject to efflux by transporters, or be rapidly metabolized into an inactive form within cells.

For drug development professionals, this lack of cellular and, consequently, in vivo data, positions this compound as a lead compound with significant liabilities. Future research efforts could focus on medicinal chemistry approaches to generate analogs of this compound with improved cellular potency and pharmacokinetic properties. A critical next step for any analog would be to demonstrate on-target engagement in a cellular context, for example, by showing a decrease in the phosphorylation of Aurora kinase substrates. Without overcoming the hurdle of cellular inactivity, the potential of this compound as a viable anti-cancer agent remains limited. This technical guide, therefore, serves not as an endorsement of this compound's therapeutic potential, but as a summary of the existing scientific evidence to inform future research and development decisions in the pursuit of novel Aurora kinase inhibitors.

References

Tripolin B molecular weight and formula C12H9N3O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin B, with the chemical formula C12H9N3O, is a small molecule identified as an in vitro inhibitor of Aurora A and Aurora B kinases.[1] Despite its activity in biochemical assays, it has been observed to be inactive in cell-based assays. This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, in vitro biological activity, and detailed experimental protocols relevant to its study. Diagrams of the pertinent signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biochemical context and analysis.

Physicochemical Properties

This compound is a yellow solid with a molecular weight of 211.22 g/mol . Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H9N3O | |

| Molecular Weight | 211.22 g/mol | |

| IUPAC Name | (3E)-3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one | |

| Appearance | Yellow Solid | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound has been characterized as an ATP-competitive inhibitor of Aurora A and Aurora B kinases in vitro.[1] This is supported by in vitro kinase assays where the IC50 value for Aurora A inhibition by this compound increases with higher concentrations of ATP. However, it is important to note that this compound did not demonstrate inhibitory activity in cellular assays.[1]

Quantitative In Vitro Activity

The inhibitory activity of this compound against Aurora A and Aurora B kinases has been quantified, as well as its ability to thermally stabilize Aurora A.

| Target Kinase | Assay Type | Metric | Value (µM) | Reference |

| Aurora A | In Vitro Kinase Assay | IC50 | 2.5 | [1] |

| Aurora B | In Vitro Kinase Assay | IC50 | 6 | [1] |

| Protein | Assay Type | Metric | Value (°C) | Reference |

| Aurora A | Differential Scanning Fluorimetry | ΔTm | +8 |

Signaling Pathway

This compound targets Aurora A and Aurora B kinases, which are key regulators of cell division. The diagram below illustrates the points of inhibition by this compound within the Aurora kinase signaling pathway during mitosis.

Caption: Inhibition of Aurora A and B by this compound in vitro.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. The following is a representative protocol based on established methods for analogous compounds.

Caption: General synthetic workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of oxindole (1 equivalent) in ethanol, add imidazole-5-carboxaldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aurora Kinase Inhibition Assay (ATP-Competition)

This protocol is designed to determine the IC50 of this compound against Aurora kinases and to assess its ATP-competitive nature.

Caption: Workflow for in vitro Aurora kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human Aurora A or Aurora B kinase, Myelin Basic Protein (MBP) as a substrate, [γ-³²P]ATP, unlabeled ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄), and this compound.

-

Assay Plate Preparation: Serially dilute this compound in DMSO and add to a 96-well plate.

-

Reaction Mixture: Prepare a master mix containing the kinase and MBP in the kinase assay buffer. Add this mixture to the wells containing this compound.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: To determine ATP competition, prepare solutions with varying fixed concentrations of unlabeled ATP mixed with a constant amount of [γ-³²P]ATP. Add the ATP solution to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.

-